molecular formula C27H42ClNO2 B582950 3-beta-chloro-Imperialine CAS No. 153720-49-1

3-beta-chloro-Imperialine

Cat. No. B582950
CAS RN: 153720-49-1
M. Wt: 448.088
InChI Key: VXTAIQOZSINDOZ-LRCDAWNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-beta-chloro-Imperialine is a Cervane alkaloid derivative of Imperialine from the plant Petilium eduardi . It is a potent medium-lasting selective M2 muscarinic receptor antagonist . The compound appears as a white to pale yellow powder .


Molecular Structure Analysis

The molecular formula of 3-beta-chloro-Imperialine is C27H42ClNO2 . The IUPAC name for this compound is (1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-20-chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo [12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one .


Physical And Chemical Properties Analysis

3-beta-chloro-Imperialine has a molecular weight of 448.08 . It has a boiling point of 564.6±50.0 °C at 760 mmHg . The compound has a density of 1.2±0.1 g/cm3 . It is soluble in chloroform but not well soluble in acetone, methanol, ethanol, or water .

Scientific Research Applications

Muscarinolytic Activity

3-beta-chloro-Imperialine has been identified as a compound with muscarinolytic activities. Halogenation of imperialine led to the creation of 3-beta-chloro-Imperialine, among other derivatives. The muscarinolytic activity of these compounds has been investigated, revealing the potential for applications in this area (Shakirova, Shakirov, & Mirzaev, 1995).

M-cholinoblocking Activity

Further studies on 3-beta-chloro-Imperialine have shown its characteristics as an M-cholinoblocker. This research provides insights into the central and peripheral cholinoblocking activities of 3-beta-chloro-Imperialine and its isomers, contributing to our understanding of its potential therapeutic applications (Mirzaev, Shakirov, & Shakirova, 1997).

Extraction and Quantitative Determination

Significant research has been conducted on the extraction procedures and quantitative determination of imperialine and its derivatives. These studies are crucial for the effective utilization of 3-beta-chloro-Imperialine in various scientific applications (Li, Zeng, Li, & Lin, 2002).

Chemical Structure Analysis

Research has also been conducted on the chemical structure of imperialine derivatives, including 3-beta-chloro-Imperialine. Understanding their structural details is essential for exploring their potential applications in scientific research (Eshonov et al., 2016).

Anti-inflammatory Effects

Investigations into the anti-inflammatory effects of imperialine and its derivatives, including 3-beta-chloro-Imperialine, have shown promising results. These studies explore their potential as therapeutic agents for inflammatory diseases (Wu et al., 2015).

Intestinal Absorption Characteristics

Research on the intestinal absorption characteristics of imperialine provides valuable insights into the bioavailability and pharmacokinetics of 3-beta-chloro-Imperialine. This knowledge is crucial for developing effective drug delivery systems (Lin et al., 2015).

Future Directions

The future directions for 3-beta-chloro-Imperialine could involve further exploration of its potential as a selective M2 muscarinic receptor antagonist . This could include investigating its potential therapeutic applications, particularly given its relation to Imperialine, which has demonstrated anti-inflammatory and anti-cancer effects .

properties

IUPAC Name

(1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-20-chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42ClNO2/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-29(25)13-15)11-22-19(17)12-24(30)23-10-16(28)8-9-26(22,23)2/h15-23,25,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTAIQOZSINDOZ-LRCDAWNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)Cl)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)Cl)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-beta-chloro-Imperialine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-beta-chloro-Imperialine
Reactant of Route 2
3-beta-chloro-Imperialine
Reactant of Route 3
3-beta-chloro-Imperialine
Reactant of Route 4
Reactant of Route 4
3-beta-chloro-Imperialine
Reactant of Route 5
3-beta-chloro-Imperialine
Reactant of Route 6
3-beta-chloro-Imperialine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.